molecular formula C23H28N4O4 B323577 N,N'-bis(2-carbamoylphenyl)nonanediamide

N,N'-bis(2-carbamoylphenyl)nonanediamide

Cat. No.: B323577
M. Wt: 424.5 g/mol
InChI Key: LLQZLHLSGAAFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-carbamoylphenyl)nonanediamide is a diamide compound featuring a nine-carbon aliphatic chain (nonanediamide) flanked by two 2-carbamoylphenyl groups. The carbamoylphenyl substituents are aromatic amides, which may enhance rigidity and influence solubility, thermal stability, and biological activity compared to aliphatic derivatives.

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N,N//'-bis(2-carbamoylphenyl)nonanediamide

InChI

InChI=1S/C23H28N4O4/c24-22(30)16-10-6-8-12-18(16)26-20(28)14-4-2-1-3-5-15-21(29)27-19-13-9-7-11-17(19)23(25)31/h6-13H,1-5,14-15H2,(H2,24,30)(H2,25,31)(H,26,28)(H,27,29)

InChI Key

LLQZLHLSGAAFOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCCCCC(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCCCCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Substituents Central Chain Melting Point (°C) Solubility Key Applications References
N,N'-bis(2-carbamoylphenyl)nonanediamide 2-Carbamoylphenyl Nonanediamide Not reported Inferred low Hypothetical -
Bis(2-carbamoylphenyl) disulfide (7a) 2-Carbamoylphenyl Disulfide 210–212 Dichloromethane Synthesis intermediate
Adelmidrol 2-Hydroxyethyl Nonanediamide 132–134 DMSO, water Anti-inflammatory therapy
Polyquaternium-18 3-(Dimethylamino)propyl Polymer Not reported Water Surfactant

Research Findings and Implications

  • Thermal Stability : Aromatic carbamoyl derivatives (e.g., 7a, 8f) exhibit higher melting points than aliphatic analogs like Adelmidrol, suggesting stronger intermolecular interactions (e.g., π-π stacking) .
  • Bioactivity : Adelmidrol’s anti-inflammatory properties highlight the role of aliphatic hydroxy groups in modulating biological activity, whereas carbamoylphenyl derivatives may prioritize material stability .
  • Synthetic Utility: Disulfide/selenide analogs serve as versatile intermediates for functional materials, while nonanediamide polymers (e.g., Polyquaternium-18) leverage hydrophilicity for industrial applications .

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